5-Bromo-2-methylquinazolin-4-amine
Description
Historical Context and Significance of Quinazoline (B50416) Heterocycles
The quinazoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. rsc.orgnih.gov The first synthesis of a quinazoline compound was reported in 1869, marking the beginning of extensive research into this chemical family. chemicalbook.com Quinazoline and its derivatives are of significant interest due to their presence in numerous natural products and their wide array of pharmacological activities. nih.govmdpi.com
These compounds are recognized as "privileged scaffolds," meaning they are capable of binding to multiple biological targets with high affinity. nih.govarabjchem.org This versatility has led to the development of a vast number of quinazoline-based compounds, which have been investigated for various therapeutic applications. mdpi.comnih.gov The structural diversity and synthetic accessibility of the quinazoline core continue to make it a focal point of contemporary drug discovery and chemical biology research. researchgate.netnih.gov
Overview of Structurally Related Brominated Quinazolines and Quinazolinones in Chemical Literature
The introduction of a bromine atom onto the quinazoline or quinazolinone framework can significantly influence the molecule's chemical reactivity and biological properties. Halogenation, particularly at positions 6 and 8, has been noted as a strategy to enhance the biological activities of these scaffolds. researchgate.net
The chemical literature contains numerous examples of brominated quinazolines and their oxidized counterparts, quinazolinones. For instance, 3-amino-6-bromo-2-methylquinazolin-4(3H)-one has been synthesized and characterized, with its spectroscopic data and melting point reported. mdpi.com Similarly, the crystal structure of 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one has been determined, providing insight into the three-dimensional arrangement of a brominated quinazolinone derivative. Research has also explored 6-bromo quinazoline derivatives as potential cytotoxic agents. bldpharm.com These examples highlight the ongoing interest in how bromine substitution impacts the physicochemical and biological profiles of the quinazoline core.
Positioning of 5-Bromo-2-methylquinazolin-4-amine within Contemporary Chemical Research
This compound is a distinct molecule within the broader family of quinazoline derivatives. Its structure is characterized by a methyl group at the 2-position, an amine group at the 4-position, and, crucially, a bromine atom at the 5-position of the quinazoline ring. This specific substitution pattern differentiates it from more commonly reported isomers, such as those brominated at the 6- or 7-positions.
While extensive academic literature on this compound itself is not widespread, its structure strongly suggests its primary role as a synthetic intermediate or a building block for creating more complex molecules. The presence of both a reactive bromine atom—amenable to various cross-coupling reactions—and a nucleophilic amino group provides two distinct points for chemical modification. Therefore, its significance in contemporary research lies in its potential as a versatile precursor for the synthesis of novel, polysubstituted quinazoline derivatives for further investigation.
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8BrN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
JDKNBBNKCOKIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 5 Bromo 2 Methylquinazolin 4 Amine
Reactivity at the Bromo Moiety (C5 Position)
The bromine atom at the C5 position of the quinazoline (B50416) ring is a key functional group that enables various chemical transformations. Its reactivity is influenced by the electronic nature of the quinazoline core and allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the C5 position, although it is less common than transition-metal-catalyzed reactions for aryl bromides. The feasibility of SNAr reactions on the quinazoline ring is highly dependent on the electronic nature of the substrate. For instance, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. In the case of 5,7-dinitroquinazoline-4-one, the nitro groups facilitate nucleophilic substitution by methylamine. researchgate.net
While direct examples of SNAr at the C5-bromo position of 5-Bromo-2-methylquinazolin-4-amine are not extensively documented, the general principles of SNAr suggest that strong nucleophiles under forcing conditions might lead to substitution. The reactivity order for halides in SNAr reactions is typically F > Cl > Br > I, which indicates that the bromo group is a moderately good leaving group in these reactions. researchgate.net However, for many applications, the milder conditions and higher efficiency of transition-metal-catalyzed cross-coupling reactions are preferred.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C5 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. ucsb.edu this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 5-aryl-2-methylquinazolin-4-amine derivatives. These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids has been successfully demonstrated, highlighting the utility of this reaction for functionalizing bromo-substituted amino-heterocycles. acs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 |
| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 |
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl compounds. maricopa.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. chemistrysteps.com The reaction of this compound with various terminal alkynes would yield 5-alkynyl-2-methylquinazolin-4-amine derivatives. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. pressbooks.pub Both copper-catalyzed and copper-free conditions have been developed for this transformation. crunchchemistry.co.uk
Table 2: Typical Catalysts and Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| Pd(PPh₃)₄ | CuI | Et₃N | THF |
| Pd(PPh₃)₂Cl₂ | CuI | Diethylamine | Room Temp |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds between aryl halides and amines. masterorganicchemistry.comlibretexts.org While the target molecule already possesses an amino group, the bromo substituent at C5 could potentially undergo a second amination reaction under Buchwald-Hartwig conditions to introduce a different amino group, leading to di-amino-substituted quinazolines. The reaction typically employs a palladium catalyst with a bulky phosphine (B1218219) ligand and a strong base. researchgate.netwikipedia.org This method has been successfully applied to the amination of various bromo-substituted heterocycles. crunchchemistry.co.uk
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |
| Pd(OAc)₂ | tBuBrettPhos | LiHMDS | THF |
| [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | t-BuOH |
Radical Reactions Involving Bromine
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical-mediated transformations. nih.govyoutube.com This process can be initiated by heat, light, or a radical initiator. The generated quinazolinyl radical is a reactive intermediate that can undergo a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization.
For instance, in radical dehalogenation reactions, a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor such as tributyltin hydride can be used to replace the bromine atom with a hydrogen atom. Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. masterorganicchemistry.com These aryl radicals can then be used in a variety of C-C and C-heteroatom bond-forming reactions. libretexts.org While specific examples involving this compound are not abundant in the literature, the general principles of radical chemistry suggest that this compound could be a substrate for such transformations.
Reactivity at the Amino Moiety (C4 Position)
The primary amino group at the C4 position is a versatile functional group that can undergo a range of chemical modifications, including acylation, alkylation, arylation, and condensation reactions.
Acylation, Alkylation, and Arylation of the Amine Nitrogen
The nitrogen atom of the 4-amino group is nucleophilic and can react with various electrophiles.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional moieties.
Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. The reaction may proceed to give mono- and/or di-alkylated products depending on the reaction conditions and the stoichiometry of the alkylating agent. Studies on the alkylation of related quinazolinone systems have shown that the site of alkylation can be influenced by the nature of the alkylating agent and the solvent. For instance, N3-alkylation has been observed in the formation of quinazolin-4-ones from anthranilamides and orthoamides.
Arylation: N-Arylation of the 4-amino group can be accomplished through reactions such as the Buchwald-Hartwig amination, where the amino group of one molecule reacts with an aryl halide in the presence of a palladium catalyst. This allows for the synthesis of N-aryl-4-aminoquinazoline derivatives.
Schiff Base Formation and Condensation Reactions
The primary amino group at the C4 position can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the aminoquinazoline with the carbonyl compound in a suitable solvent, often with acid or base catalysis. The resulting Schiff bases are valuable intermediates and have been shown to possess a wide range of biological activities. A variety of aromatic aldehydes can be used in this reaction to generate a library of Schiff base derivatives. For example, 3-amino-2-methylquinazolin-4(3H)-one has been condensed with various aromatic aldehydes to produce the corresponding Schiff bases.
Table 4: Examples of Aldehydes Used in Schiff Base Formation with Aminoquinazolines
| Aldehyde | Resulting Schiff Base Moiety |
| Benzaldehyde | Benzylideneamino |
| 2-Chlorobenzaldehyde | (2-Chlorobenzylidene)amino |
| Thiophene-2-carbaldehyde | (Thiophen-2-ylmethylene)amino |
| 4-Hydroxybenzaldehyde | (4-Hydroxybenzylidene)amino |
Diazotization and Subsequent Transformations
The primary amino group at the C4 position of this compound is a versatile handle for synthetic transformations, most notably through diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. These diazonium salts are often highly reactive intermediates and are generally not isolated.
A prominent application of this diazotization is the Sandmeyer reaction, a well-established method for converting aromatic amines into aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The process is initiated by a one-electron transfer from a copper(I) salt to the diazonium salt, leading to the formation of an aryl radical and the expulsion of nitrogen gas. The aryl radical then reacts with a halide or pseudohalide from the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org
While specific examples of diazotization and subsequent Sandmeyer reactions on this compound are not extensively documented in readily available literature, the general principles of the Sandmeyer reaction are broadly applicable to aromatic amines. wikipedia.orgorganic-chemistry.orgnih.gov The reaction conditions, such as the choice of copper salt (e.g., CuCl, CuBr, CuCN), can be varied to introduce different functionalities at the C4 position. wikipedia.org For instance, using copper(I) chloride would be expected to replace the amino group with a chlorine atom, yielding 5-bromo-4-chloro-2-methylquinazoline. Similarly, copper(I) bromide would introduce a bromine atom.
It is important to note that the stability and reactivity of the intermediate diazonium salt can be influenced by the electronic nature of the quinazoline ring and its substituents.
Reactivity at the Methyl Moiety (C2 Position)
The methyl group at the C2 position of the quinazoline ring is activated by the adjacent electron-withdrawing nitrogen atoms, rendering its protons acidic and the group susceptible to various chemical transformations.
Oxidation Reactions
The oxidation of the C2-methyl group in quinazoline derivatives can lead to the formation of valuable carboxylic acids. While direct oxidation of the methyl group in this compound is not specifically detailed, analogous reactions on related heterocyclic systems, such as 2-methylquinoline (B7769805), provide insights into potential synthetic routes. For instance, oxidation of 2-methylquinoline can yield the corresponding carboxylic acid. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under alkaline conditions are often employed for such transformations. youtube.com However, the reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the quinazoline ring system. The presence of the amino and bromo substituents on the benzene (B151609) ring portion of this compound may also influence the outcome of the oxidation reaction.
Condensation Reactions (e.g., Knoevenagel condensation)
The acidic nature of the protons of the C2-methyl group makes it a suitable participant in condensation reactions, such as the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the condensation of an active hydrogen compound with a carbonyl group, typically an aldehyde or a ketone, in the presence of a basic catalyst. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond. wikipedia.org
In the context of this compound, the C2-methyl group could react with various aldehydes to yield styryl-type derivatives. The general mechanism involves the deprotonation of the methyl group by a weak base (like piperidine (B6355638) or pyridine) to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of water from the resulting aldol-type intermediate affords the α,β-unsaturated product. While specific examples for this compound are scarce, the Knoevenagel condensation has been successfully applied to other 2-methyl-azaheterocycles, such as 2-methyl-thiazolo[4,5-b]pyrazines, highlighting the potential of this strategy for functionalizing the C2-methyl group. nih.gov
C-H Functionalization Strategies
Direct functionalization of the C-H bonds of the C2-methyl group represents an atom-economical approach to introduce new functionalities. While specific C-H functionalization strategies for the methyl group of this compound are not extensively reported, the broader field of transition-metal-catalyzed C-H activation offers potential avenues. youtube.com These methods often involve the use of catalysts to selectively activate a specific C-H bond, allowing for the introduction of various groups.
General Ring System Functionalization and Transformations
Beyond the reactivity of the specific substituents, the quinazoline ring system itself can undergo functionalization, primarily through C-H activation strategies.
Directed C-H Activation and Functionalization
Directed C-H activation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. youtube.com This approach utilizes a directing group on the substrate to guide a transition-metal catalyst to a specific C-H bond, typically in the ortho position. In the case of this compound, both the amino group at C4 and the nitrogen atoms within the quinazoline ring could potentially act as directing groups.
The amino group is a well-known directing group in C-H activation chemistry. It can coordinate to a metal center and direct functionalization to the adjacent C5 position. However, the presence of the bromine atom at C5 in the target molecule would likely preclude reactivity at this site and could potentially direct functionalization to the C3-H bond of the quinazoline ring, although this is less common.
Annulation Reactions and Fused Ring System Formation
Annulation reactions involving this compound or its derivatives are pivotal in the synthesis of more complex, polycyclic heterocyclic systems. These reactions extend the quinazoline framework, leading to novel structures with potentially enhanced biological activities. The amino group at the C4 position and the bromine atom at the C5 position are key reactive handles for building additional rings.
One common strategy involves the construction of a new ring fused to the quinazoline core by leveraging the reactivity of the amino group. For instance, derivatives of 3-amino-2-methylquinazolin-4(3H)-one, which can be synthesized from the corresponding 2-methyl-4(3H)-benzoxazin-4-one, readily undergo condensation with various electrophiles to form fused systems. nih.govresearchgate.net While direct examples starting from this compound are not extensively documented, analogous reactions on related quinazolinone systems provide a blueprint for potential transformations. For example, the condensation of 3-amino-2-methylquinazolin-4(3H)-one with aldehydes or ketones yields Schiff bases, which can be further cyclized to generate fused heterocyclic systems. researchgate.net
Another approach to forming fused ring systems is through metal-catalyzed cross-coupling reactions, followed by intramolecular cyclization. The bromine atom at the C5 position is particularly amenable to reactions like the Buchwald-Hartwig cross-coupling, which can be used to introduce a suitably functionalized group that can subsequently undergo cyclization to form a new ring. researchgate.net For example, coupling with a molecule containing an amino or hydroxyl group could set the stage for an intramolecular condensation, leading to the formation of a five or six-membered ring fused to the quinazoline nucleus. The synthesis of thiazole-fused quinazolinones has been achieved through such strategies, where an aminoquinazoline is first functionalized and then cyclized to create the fused thiazole (B1198619) ring. mdpi.com
Furthermore, the development of one-pot multicomponent reactions has provided efficient pathways to complex fused heterocycles. frontiersin.org Domino reactions, in particular, can lead to the rapid assembly of fused quinazoline frameworks from simple starting materials. frontiersin.org While specific applications to this compound are yet to be widely reported, the principles of these reactions suggest their applicability. For instance, a domino reaction could be designed where the amino group participates in an initial condensation, followed by an intramolecular reaction involving the C5-bromo position to complete the annulation.
The table below summarizes potential annulation strategies applicable to this compound based on reactions of analogous compounds.
| Reaction Type | Reactant | Potential Fused System | Reference for Analogy |
| Condensation/Cyclization | Aldehydes/Ketones (with a 3-amino derivative) | Fused triazoles or other nitrogen-containing heterocycles | researchgate.net |
| Buchwald-Hartwig Coupling/Cyclization | Functionalized amines or alcohols | Fused N- or O-heterocycles | researchgate.net |
| Domino Reaction | Multifunctional components | Polycyclic quinazoline derivatives | frontiersin.org |
Isomeric Rearrangements and Tautomerism Studies
The potential for isomeric rearrangements and the existence of tautomeric forms are important considerations in understanding the chemical and biological properties of this compound. Tautomerism, in particular, can significantly influence the molecule's reactivity, spectroscopic properties, and interactions with biological targets.
The primary tautomerism of interest for this compound involves the amino group at the C4 position and the adjacent ring nitrogen (N3). This results in an amino-imino tautomeric equilibrium, where the compound can exist as the 4-amino form or the 4-imino-3,4-dihydroquinazoline form. Spectroscopic and computational studies on related 4-aminoquinazoline derivatives have shown that the amino tautomer is generally the more stable and predominant form in solution.
Another level of tautomerism can be considered for the quinazolinone analogues, which are closely related synthetic precursors or derivatives. For instance, 2-substituted-4(3H)-quinazolinones can exist in keto-enol tautomeric forms. nih.gov The equilibrium between the 4(3H)-one and the 4-hydroxyquinazoline (B93491) forms is a critical factor in their chemical behavior. While our focus is on the 4-amino derivative, the tautomeric possibilities of related structures are important for understanding potential synthetic routes and byproducts.
Studies on similar heterocyclic systems, such as 2-amino-5,6-dimethylpyrimidin-4-one, have revealed the co-existence of multiple tautomeric forms in the solid state, highlighting the subtle energetic balance between different isomers. nih.gov In this related pyrimidine (B1678525) system, both the 1H-keto and 3H-keto tautomers were identified, demonstrating that crystal packing forces can influence the observed tautomeric form. nih.gov
Isomeric rearrangements, distinct from tautomerism, could potentially occur under specific reaction conditions, such as high temperatures or in the presence of strong acids or bases, although such rearrangements are not commonly reported for this class of compounds under normal synthetic conditions.
The potential tautomeric forms of this compound are depicted below:
| Tautomeric Form | Structure | Notes |
| 4-Amino (Canonical) | ![]() | Generally the most stable and predominant form. |
| 4-Imino-3,4-dihydro | ![]() | A potential tautomer, though likely less stable. |
Stereochemical Considerations and Regioselectivity in Reactions
The concepts of stereochemistry and regioselectivity are crucial for controlling the outcome of reactions involving this compound and for the synthesis of specific, well-defined derivatives.
Stereochemical Considerations:
For the parent compound, this compound, there are no stereocenters, and therefore, it is achiral. However, stereochemistry becomes a significant factor when the molecule undergoes reactions that introduce chiral centers. For example, if the amino group were to be functionalized with a chiral substituent, the resulting product would be a mixture of diastereomers if the substituent is already chiral, or a racemate if a new stereocenter is formed.
In the context of forming fused ring systems, the creation of new stereocenters is a common occurrence. The stereochemical outcome of such annulation reactions (i.e., the relative and absolute configuration of the newly formed stereocenters) would depend on the reaction mechanism and the reagents used. For instance, in a Diels-Alder type reaction, the stereochemistry of the reactants would dictate the stereochemistry of the product according to well-established rules. While specific stereoselective syntheses starting from this compound are not prevalent in the literature, the general principles of asymmetric synthesis could be applied to control the stereochemical outcome of its reactions.
Regioselectivity:
Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the presence of multiple distinct reactive sites makes regioselectivity a key consideration. The primary sites for electrophilic and nucleophilic attack need to be considered.
Electrophilic Aromatic Substitution: The benzene ring of the quinazoline system is activated by the amino group at C4 and deactivated by the bromine atom at C5 and the pyrimidine ring. The directing effects of these substituents would control the position of further electrophilic substitution. The amino group is a strong activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The interplay of these effects would likely direct incoming electrophiles to the C6 or C8 positions.
Nucleophilic Aromatic Substitution: The bromine atom at C5 is a potential site for nucleophilic aromatic substitution (SNAr). However, SNAr reactions on the benzene part of the quinazoline ring are generally less facile than on the pyrimidine part unless activated by strongly electron-withdrawing groups. In related di-chloroquinazolines, nucleophilic attack preferentially occurs at the C4 position over the C2 position, guided by the electronic properties of the ring system. nih.govmdpi.com
Functionalization of the Amino Group: The amino group at C4 is a nucleophilic center and can readily react with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form the corresponding amides, sulfonamides, and ureas.
Functionalization of the Methyl Group: The methyl group at C2 is generally less reactive but could potentially be functionalized through radical reactions or by deprotonation with a very strong base to form a nucleophilic species.
A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) demonstrated that the displacement of the chlorine atom at the 4-position is favored, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net This regioselectivity is attributed to the electronic effects within the pyrimidine ring. A similar preference for reaction at the C4 position is observed in many quinazoline systems.
The table below outlines the expected regioselectivity for different types of reactions on this compound.
| Reaction Type | Reactive Site | Expected Product | Controlling Factors | Reference for Analogy |
| Electrophilic Aromatic Substitution | C6 or C8 | Substituted at the benzene ring | Directing effects of amino and bromo groups | General principles of aromatic substitution |
| Nucleophilic Aromatic Substitution | C5-Br | Substitution of bromine | Electronic activation, reaction conditions | rsc.org |
| Acylation of Amino Group | C4-NH2 | N-acylated derivative | Nucleophilicity of the amino group | nih.gov |
Derivatization Strategies for Analog Development
Structural Modifications at Nitrogen Atoms (N1, N3)
The nitrogen atoms within the quinazoline (B50416) core, specifically at positions N1 and N3, offer valuable points for structural diversification.
N-Alkylation and N-Arylation
The introduction of alkyl and aryl groups at the nitrogen atoms of the quinazoline ring can significantly influence the molecule's biological activity. While direct N-alkylation of 5-Bromo-2-methylquinazolin-4-amine can be complex, related quinazolinone derivatives readily undergo N-alkylation. juniperpublishers.com For instance, alkylation of quinazolin-4(3H)-one with agents like benzyl (B1604629) chloride in the presence of a base such as potassium carbonate in DMF leads to N-alkylation products. juniperpublishers.com Similar strategies could be adapted for the target compound, potentially requiring protection of the 4-amino group.
N-arylation, a copper-mediated cross-coupling reaction, is a powerful tool for creating C-N bonds and is widely used in the synthesis of arylamines and N-aryl heterocyclic compounds. beilstein-journals.orgsemanticscholar.org The reaction of 4-chloroquinazolines with various anilines, including N-methylanilines, under microwave irradiation in a THF/H₂O solvent system, has been shown to efficiently produce 4-anilinoquinazolines. nih.gov This methodology could be applied to a chlorinated precursor of this compound to introduce diverse aryl groups at the 4-amino position, followed by further modifications. Furthermore, copper-catalyzed N-arylation of aminobenzimidazoles with aryl boronic acids has been achieved, demonstrating the feasibility of arylating nitrogen-containing heterocyclic systems. mdpi.com
| Reaction Type | Reagents and Conditions | Resulting Modification |
| N-Alkylation | Alkyl halide (e.g., benzyl chloride), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Addition of an alkyl group at N1 or N3 |
| N-Arylation | Aryl boronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base (e.g., TMEDA) | Addition of an aryl group at N1, N3, or the 4-amino group |
Synthesis of N-Oxides
The formation of N-oxides is a valuable strategy for modifying the electronic properties of a heterocyclic compound and can introduce new hydrogen bonding capabilities. The synthesis of quinoxaline (B1680401) N-oxides has been accomplished through the cyclodehydration of aminoamides using reagents like ethyl polyphosphate. nih.gov Another approach involves the base-promoted cyclization of suitable precursors. nih.gov These methods could potentially be adapted to synthesize N-oxides of this compound, likely at the N1 or N3 position, thereby altering its biological profile.
Halogen-Based Transformations for Diversification
The bromine atom at the 5-position is a key functional handle for a variety of chemical transformations, allowing for significant diversification of the core structure.
Selective Removal or Replacement of Bromine
The bromine atom on the quinazoline ring is susceptible to nucleophilic aromatic substitution, allowing for its replacement by other functional groups. The reactivity of halogens on the quinazoline core makes them excellent leaving groups for substitution with nucleophiles such as amines or alkoxides. Additionally, the bromine can be selectively removed through debromination reactions, which would yield the 2-methylquinazolin-4-amine (B1601012) core, providing a different avenue for analog synthesis. The conversion of a primary amine to a halogenated compound is also possible through the formation of a diazonium salt, which can then be displaced by a halogen. quora.com
Sequential Cross-Coupling for Poly-Substituted Derivatives
The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. For example, 5-bromosalicylaldehyde (B98134) has been successfully coupled with various arylboronic acids using a palladium catalyst. researchgate.net A similar strategy with this compound would enable the synthesis of a library of 5-aryl-2-methylquinazolin-4-amines. The Ullmann cross-coupling reaction provides another route for C-N bond formation, as demonstrated by the synthesis of 2-amino-quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide and cyanamide (B42294) using a copper catalyst. nih.gov Sequential cross-coupling reactions could be envisioned, where the bromine at C5 is first reacted, followed by modification at another position, leading to poly-substituted quinazoline derivatives.
| Reaction Type | Reagents and Conditions | Resulting Modification |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Replacement of bromine with an aryl or heteroaryl group |
| Ullmann Coupling | Amine/Cyanamide, Copper catalyst, Base | Replacement of bromine with an amino or related group |
Side Chain and Substituent Modifications
Modifications to the existing methyl group at the C2 position and the amino group at the C4 position provide further opportunities for creating structural diversity. The amino group can be acylated or converted into other functional groups. For instance, N-(5-Amino-pentyl)-2-(6-bromo-4-oxo-2-phenethyl-4H-quinazolin-3-yl)-acetamide has been synthesized, showcasing the possibility of introducing larger side chains via the amino group. nih.gov The methyl group at C2 could potentially be functionalized through radical reactions or by conversion to a more reactive intermediate. Modifications at the 5"-position of aminoglycoside antibiotics, such as converting a hydroxyl group to an amino or amido group, have shown significant effects on activity, suggesting that similar small modifications to the substituents on the quinazoline ring could lead to important changes in biological properties. nih.gov
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic rings onto the quinazoline framework is a common strategy to expand chemical space and introduce new interaction points. This can be achieved through various synthetic reactions, including condensation and cross-coupling reactions.
One documented approach involves the derivatization of the related quinazolinone scaffold. For instance, 6-bromo-2-methylquinazolin-4(3H)-one, an isomer of the title compound's corresponding quinazolinone, can be reacted with other heterocyclic molecules. A specific example is the condensation with 2,3-indolinedione (isatin) in the presence of glacial acetic acid. This reaction yields a new molecule, 3-{(2'-oxo-1',2'-dihydroindol-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4(3H)-one, which incorporates an indole (B1671886) system onto the quinazoline core researchgate.net.
Table 1: Synthesis of Indole-Quinazolinone Derivative
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one | 2,3-Indolinedione | 3-{(2'-Oxo-1',2'-dihydroindol-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4(3H)-one | researchgate.net |
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction is widely used to couple aryl halides, including bromo-substituted quinazolines, with a diverse range of boronic acids or esters, which can themselves be heterocyclic. libretexts.orgnih.gov While direct application on this compound is a logical synthetic extension, the strategy has been demonstrated on analogous ortho-bromoaniline systems, highlighting its feasibility. nih.gov This method allows for the direct introduction of various aryl, heteroaryl, and other moieties at the bromine-substituted position, offering a broad scope for analog development. mdpi.com
Formation of Conjugated Systems
The formation of conjugated systems is another important derivatization strategy, often achieved through the synthesis of Schiff bases (imines). These reactions extend the π-system of the molecule, which can influence its electronic and physicochemical properties.
The 3-amino group of 6-bromo-3-amino-2-methylquinazolin-4(3H)-one, a positional isomer of the title compound's quinazolinone form, is a key functional handle for this type of modification. This amino group can be condensed with a variety of aromatic aldehydes to form the corresponding Schiff bases, which contain a C=N double bond in conjugation with both the quinazoline ring and the aromatic aldehyde substituent. semanticscholar.orgnih.gov The reaction is typically carried out by refluxing the amino-quinazolinone and the aldehyde in a solvent like methanol (B129727), often with a catalytic amount of acetic acid. semanticscholar.org A wide array of substituted benzaldehydes can be used, leading to a diverse library of conjugated quinazolinone derivatives. semanticscholar.orgnih.govresearchgate.netekb.eg
Table 2: Examples of Schiff Bases Derived from 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one
| Aldehyde Reagent | Resulting Schiff Base | Reference |
|---|---|---|
| 4-Hydroxybenzaldehyde | 6-Bromo-3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | semanticscholar.org |
| 3,4,5-Trimethoxybenzaldehyde | 3-((3,4,5-Trimethoxybenzylidene)amino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one* | nih.gov |
| Various Aromatic Aldehydes | Series of novel Schiff bases | nih.govresearchgate.netekb.eg |
Note: This example uses a 6,8-dibromo-2-phenyl analog, but demonstrates the same chemical principle.
Scaffold Modification and Fusion Reactions
Beyond simple derivatization, more profound structural changes can be made through reactions that alter or build upon the fundamental quinazoline scaffold. These include the synthesis of isomers and the creation of more complex fused or bridged ring systems.
Synthesis of Quinazolinone Isomers and Derivatives (e.g., 5-Bromo-2-methylquinazolin-4(3H)-one)
The quinazolin-4-amine (B77745) scaffold is closely related to its quinazolin-4(3H)-one counterpart, and the synthesis of these derivatives is well-established. The numbering of substituents on the quinazoline ring can vary based on the starting materials and synthetic routes. For instance, compounds described as 6-bromo derivatives are often synthesized from 5-bromoanthranilic acid, making them positional isomers relevant to the 5-bromo substitution pattern of the title compound. nih.gov
A common route to 6-bromo-3-amino-2-methylquinazolin-4(3H)-one involves the direct bromination of 3-amino-2-methylquinazolin-4(3H)-one. This reaction can be performed by treating the parent quinazolinone with bromine in acetic acid at room temperature. semanticscholar.org This method provides a straightforward way to introduce the bromine atom onto the benzene (B151609) portion of the quinazoline ring system. researchgate.netsemanticscholar.org
Alternatively, bromo-substituted quinazolinones can be built up from bromo-substituted anthranilic acid precursors. For example, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to synthesize 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones has also been reported starting from 2-amino-6-bromobenzoic acid. rsc.org
Further derivatization of the resulting bromo-quinazolinone is also common. The 3-amino group of 6-bromo-3-amino-2-methylquinazolin-4(3H)-one can be acylated, for example, by reacting it with acetyl chloride to produce N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. nih.gov
Table 3: Synthesis of Bromo-Quinazolinone Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Amino-2-methylquinazolin-4(3H)-one | Bromine, Acetic Acid | 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one | semanticscholar.org |
| 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one | Acetyl Chloride | N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | nih.gov |
| 2-Amino-6-bromobenzoic acid | Various | 5-Bromo-2-substituted-4(3H)-quinazolinone | rsc.org |
Bridged Systems and Macrocyclization
The development of bridged and macrocyclic structures based on the quinazoline scaffold represents an advanced strategy for creating conformationally constrained analogs.
Bridged heterocyclic systems containing the quinazoline moiety have been synthesized. For example, 1,2-disubstituted 1,2-dihydroquinazoline 3-oxides can be synthesized and subsequently used as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. This approach leads to the formation of complex, bridged isoxazoloquinazoline structures. rsc.org Another strategy involves the use of catalysts containing an ionic liquid bridge to promote the synthesis of spiro-quinazolines, where a single atom is part of two rings. tandfonline.comnih.gov
Macrocyclization is a technique used to rigidify a molecule's structure by linking two points of the scaffold with a chain of atoms. This strategy has been applied to quinazoline-based molecules to enhance selectivity for biological targets. nih.gov A general approach involves a nucleophilic substitution reaction to close the macrocycle. For instance, a diol linker can be attached via a double Mitsunobu reaction or a nucleophilic substitution using a base like sodium hydride to form the final macrocyclic product. nih.gov While not specifically documented for this compound, this synthetic strategy is applicable to quinazoline scaffolds containing appropriate functional handles for cyclization.
Computational and Theoretical Chemistry Studies
Prediction of Reactivity, Selectivity, and Stability
The reactivity, selectivity, and stability of a molecule are governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.
Reactivity and Stability:
The stability of a molecule can be correlated with its total energy, enthalpy, and Gibbs free energy, as well as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.
The following table presents calculated reactivity descriptors for representative 6-bromoquinazoline (B49647) derivatives from a published study, which can serve as a model for understanding the properties of 5-Bromo-2-methylquinazolin-4-amine. researchgate.net
| Compound | Total Energy (E) (kcal/mol) | Enthalpy (H) (kcal/mol) | Gibbs Free Energy (G) (kcal/mol) | HOMO-LUMO Gap (eV) | Hardness (η) |
| Compound 8a | - | - | - | - | Higher |
| Compound 8c | - | - | - | - | Lower |
| Erlotinib | - | - | - | - | - |
Data adapted from a DFT analysis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. A higher hardness value, derived from the HOMO-LUMO gap, indicates greater stability and lower reactivity. nih.gov
Selectivity:
The selectivity of chemical reactions involving the quinazoline (B50416) scaffold is also dictated by its electronic properties. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the sites most susceptible to attack are those with the most positive partial charge or a higher LUMO coefficient. A DFT study on the regioselectivity of 2,4-dichloroquinazoline (B46505) revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack than the 2-position. nih.gov This aligns with the lower calculated activation energy for nucleophilic attack at the C4 position. nih.gov This intrinsic reactivity of the quinazoline core explains the regioselectivity observed in the synthesis of many 4-aminoquinazoline derivatives. nih.gov For this compound, this inherent reactivity at the 4-position is a key factor in its synthesis and potential chemical transformations.
Structure-Activity Relationship (SAR) from a Computational Perspective
Computational studies are pivotal in understanding the structure-activity relationships (SAR) of bioactive molecules. By correlating structural features with biological activity, computational models can guide the design of more potent and selective compounds.
For quinazoline derivatives, computational SAR studies have been instrumental, particularly in the context of their anticancer activity. For example, in a study of 6-bromoquinazoline derivatives as potential anticancer agents, molecular docking was used to investigate the binding modes and interactions with the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding energy of the compounds in the active site of the receptor provides a computational measure of their potential inhibitory activity. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, compound 8a showed a calculated binding energy of -6.7 kcal/mol, while compound 8c had a binding energy of -5.3 kcal/mol, suggesting a stronger interaction for the former. researchgate.net
The rational design of derivatives of this compound would leverage the known interactions of the quinazoline scaffold with various biological targets. The quinazoline core is a well-established pharmacophore for kinase inhibitors, and computational docking studies can be used to design derivatives with optimized interactions with the ATP-binding site of a target kinase.
For example, in the design of multi-targeted inhibitors based on the quinazoline scaffold, computational docking has been used to predict the binding of designed compounds to the colchicine (B1669291) site of tubulin and the active sites of EGFR and VEGFR-2. nih.gov The docked poses reveal key hydrophobic interactions and hydrogen bonds that are crucial for binding affinity. nih.gov By modifying the substituents on the this compound core, it would be possible to enhance these interactions and improve potency and selectivity for a specific target. For instance, introducing a group capable of forming a hydrogen bond with a key residue in the active site could significantly increase binding affinity.
The substituents on the quinazoline ring have a profound impact on the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity. The bromine atom at the 5-position of the target compound is an electron-withdrawing group, which will affect the electron density distribution on the aromatic rings. The methyl group at the 2-position is electron-donating and also has a steric influence.
A DFT study on picoline-diazido-Pt(IV) compounds demonstrated how substituent effects can be quantified through computational analysis. nih.gov The study showed that the position of a methyl substituent influences the electronic and steric environment, which is reflected in calculated parameters like bond lengths and vibrational frequencies. nih.gov For this compound, the interplay between the electron-withdrawing bromo group and the electron-donating methyl group will create a unique electronic and steric profile that dictates its interactions with biological targets.
In a study of substituted 4-aminoquinazolines as Toll-like receptor 4 (TLR4) ligands, it was found that substitution at the O-phenyl moiety with groups such as bromine, chlorine, and methyl resulted in enhanced immunological activity. nih.gov This highlights the importance of the electronic and steric effects of substituents in modulating biological activity.
The following table summarizes the general influence of different types of substituents on the properties of a quinazoline core, based on principles observed in various computational studies.
| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Reactivity and Binding |
| Electron-withdrawing (e.g., -Br, -Cl, -NO2) | Decreases electron density on the ring system. | Moderate to large, depending on the group. | Can make the ring more susceptible to nucleophilic attack; can influence hydrogen bonding and van der Waals interactions. |
| Electron-donating (e.g., -CH3, -OCH3) | Increases electron density on the ring system. | Small to moderate. | Can modulate the basicity of nitrogen atoms; can participate in hydrophobic interactions. |
| Bulky groups | Significant steric hindrance. | Large. | Can influence the conformation of the molecule and its ability to fit into a binding pocket. |
Mechanistic Investigations and Chemical Biology Applications
Probing Molecular Interactions of Quinazoline (B50416) Scaffolds
Understanding the precise way a molecule interacts with biological macromolecules is fundamental to chemistry and drug discovery. For quinazoline derivatives, researchers employ various biophysical and computational techniques to map their binding events with proteins and nucleic acids. These studies reveal the structural and electronic features that govern molecular recognition.
DNA Interaction Studies (e.g., Photo-Disruptive Activities)
Currently, there is limited specific research available in the public domain detailing the DNA interaction studies or photo-disruptive activities of 5-Bromo-2-methylquinazolin-4-amine.
Enzyme Inhibition Mechanisms
Bromo-substituted quinazoline and quinazolinone scaffolds have been investigated as inhibitors of several enzymes, particularly protein kinases, which are crucial regulators of cell signaling. Molecular docking and simulation studies provide insights into the non-covalent interactions that underpin their inhibitory mechanisms.
Derivatives of the quinazoline scaffold are often designed to compete with adenosine (B11128) triphosphate (ATP) for the binding site in kinases. For instance, docking analyses of certain 4-anilinoquinazoline (B1210976) derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain show key interactions. tandfonline.com One study on 6-bromo-quinazoline derivatives identified hydrogen bonds with the residues Cys773 and Met769, alongside pi-sigma interactions with Leu820 and Leu694 within the EGFR active site. researchgate.net Further interactions with residues like Lys721 and Met742 were also noted. researchgate.net
In the case of HER2, another important kinase, quinazolin-4(3H)-one derivatives have been shown to form hydrogen bonds with Met801 and Leu800, as well as multiple alkyl and pi-alkyl interactions with residues such as Leu726, Val734, Ala751, Lys753, and Leu852. tandfonline.com Some analogs can also form additional hydrogen bonds with Ser728, Thr862, and the critical "DFG motif" residue Asp863, indicating a robust binding mode. tandfonline.com The discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as a skeleton for pan-HER inhibitors, which can bind reversibly or irreversibly, further highlights the versatility of the bromo-quinazoline core in modulating enzyme activity. nih.gov
Table 1: Interactions of Bromo-Quinazoline Analogs with Kinase Enzymes
| Compound Class | Target Enzyme | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 6-Bromo-quinazoline derivative | EGFR | Cys773, Met769 | Hydrogen Bond | researchgate.net |
| Leu820, Leu694 | Pi-Sigma | researchgate.net | ||
| Lys721, Met742 | Alkyl | researchgate.net | ||
| 4-Anilino-quinazolin-4(3H)-one | HER2 | Met801, Leu800, Ser728, Thr862, Asp863 | Hydrogen Bond | tandfonline.com |
| Leu726, Val734, Ala751, Lys753, Leu852 | Alkyl/Pi-Alkyl | tandfonline.com | ||
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Pan-HER Family | Not Specified | Reversible/Irreversible | nih.gov |
Receptor Ligand Binding Modalities
The binding modality of a ligand describes its orientation and interaction pattern within a receptor's binding pocket. For bromo-quinazoline derivatives targeting protein kinases, these modalities are often elucidated through molecular docking and molecular dynamics (MD) simulations. nih.gov
Similarly, docking studies of 4-anilinoquinazoline derivatives against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed specific binding energies. One derivative containing a 4-bromo-2-fluoroaniline (B1266173) moiety (compound 8a) exhibited calculated binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir These computational predictions help rationalize the observed inhibitory activity and guide the design of new analogs with improved binding affinity. ijcce.ac.ir The quinazoline scaffold frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the hinge region that connects the N- and C-lobes of the kinase domain. The bromo-substituent and other parts of the molecule then explore deeper pockets, influencing potency and selectivity. mdpi.com
Development of this compound Analogs as Chemical Probes
Chemical probes are small molecules used to study biological systems. The development of analogs of this compound for such purposes leverages the core scaffold's established ability to interact with specific biological targets, modifying it to incorporate features useful for research applications.
Ligand Design for Target Identification
Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is a key strategy for developing new chemical probes. nih.gov The bromo-quinazoline scaffold is a valuable starting point for designing new ligands for target identification and validation. nih.gov
The design process often involves creating a series of analogs where substitutions are systematically varied to understand the structure-activity relationship (SAR). For example, a series of novel quinazoline-4(3H)-one derivatives were synthesized with different substitutions at the thiol group on position 2, demonstrating that the nature of these substitutions significantly affects activity. nih.gov Similarly, another study synthesized a series of 4-anilinoquinazolines with various secondary amines at the C-7 position and different substituted anilines at the C-4 position to explore the SAR for EGFR and VEGFR-2 inhibition. ijcce.ac.ir The bromine atom itself is a key feature; its size, electronegativity, and ability to form halogen bonds can be exploited to fine-tune binding affinity and selectivity for a particular target protein over others. The synthesis of a compound like 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govnih.govtriazol-5-yl)quinolin-4-amine highlights a strategy of incorporating relatively rare heterocyclic motifs to explore new chemical space in kinase inhibitor design. mdpi.comresearchgate.net
Fluorescence and Photophysical Properties for Research Tools
While the bromine atom on a scaffold can be used as a handle for further chemical reactions, such as cross-coupling, to attach fluorophores, specific research on the intrinsic fluorescence and photophysical properties of this compound for use as a research tool is not extensively documented in the available literature. Studies on other bromo-aromatic compounds have shown that the bromine moiety can be leveraged in Suzuki and Sonogashira coupling reactions to synthesize fluorescent probes. nih.gov This suggests a potential, though currently unexplored, avenue for converting bromo-quinazolines into fluorescent research tools for applications like cellular imaging or binding assays.
Elucidation of Reaction Mechanisms and Catalytic Pathways
The synthesis of the this compound core structure is typically achieved through the application of established quinazoline synthesis methodologies. While specific mechanistic studies for this exact compound are not extensively detailed in the public domain, the reaction pathways can be reliably inferred from analogous syntheses of substituted quinazolines. A prevalent and efficient method involves the condensation and cyclization of a substituted 2-aminobenzonitrile (B23959) with an appropriate source for the C2-methyl and N4-amino groups.
A plausible and widely accepted mechanistic pathway for the formation of 2-methyl-4-aminoquinazolines involves the reaction of a corresponding 2-aminobenzonitrile with acetamidine (B91507), often facilitated by a catalyst. In the case of this compound, the likely starting material is 2-amino-6-bromobenzonitrile (B1277456).
The reaction is proposed to proceed through the following key steps:
Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of acetamidine on the carbon atom of the nitrile group in 2-amino-6-bromobenzonitrile. This step is often catalyzed by a Lewis acid or a transition metal catalyst that activates the nitrile group, making it more susceptible to nucleophilic attack.
Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The amino group at the C2 position of the benzonitrile (B105546) ring attacks the imine carbon formed in the previous step. This leads to the formation of a six-membered dihydropyrimidine (B8664642) intermediate.
Tautomerization and Aromatization: The dihydro intermediate then undergoes tautomerization to a more stable form. Subsequent aromatization of the newly formed heterocyclic ring, often involving the elimination of a small molecule like ammonia (B1221849) (if excess amidine is used) or water, and potentially aided by an oxidant, leads to the final stable 4-aminoquinazoline ring system.
Copper salts have been noted as effective catalysts in similar syntheses of 4-aminoquinazolines from 2-bromobenzonitriles and amidines. organic-chemistry.org The catalytic cycle in such cases would likely involve the coordination of the copper catalyst to the nitrile, enhancing its electrophilicity.
An alternative, though less direct, pathway could involve the initial formation of a 2-methyl-4-chloroquinazoline derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C4 position. However, the direct cyclization approach is generally more atom-economical.
The table below summarizes the key proposed stages in the synthesis of this compound from 2-amino-6-bromobenzonitrile and acetamidine.
| Step | Description | Key Intermediates | Catalyst Role (if applicable) |
| 1 | Nucleophilic addition of acetamidine to the nitrile group of 2-amino-6-bromobenzonitrile. | N-(2-amino-6-bromocyanophenyl)acetamidine | Activation of the nitrile group. |
| 2 | Intramolecular cyclization via attack of the aniline (B41778) nitrogen onto the amidine carbon. | Dihydroquinazoline intermediate | - |
| 3 | Tautomerization and Aromatization to yield the final product. | Imino-amino tautomers | Facilitates the final elimination step. |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization (NMR, Mass Spectrometry, IR, UV-Vis)
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromo-2-methylquinazolin-4-amine. Each technique provides unique information about the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H NMR and ¹³C NMR spectra would provide detailed information about its carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons, the aromatic protons on the quinazoline (B50416) ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. For example, the methyl group protons would appear as a singlet, typically in the range of δ 2.0-3.0 ppm. The aromatic protons would appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm), with their splitting patterns revealing their positions relative to the bromine atom and each other.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show signals for the methyl carbon, the quaternary carbons of the quinazoline ring (including those bonded to bromine and the amino group), and the aromatic CH carbons.
Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (ppm) | Description |
|---|---|---|
| ¹H NMR | ~2.5 (s, 3H) | Singlet corresponding to the C2-methyl group protons. |
| ~7.5-8.5 (m, 3H) | Multiplets corresponding to the protons on the brominated benzene (B151609) ring (H-6, H-7, H-8). | |
| ~5.0-7.0 (br s, 2H) | Broad singlet for the -NH₂ amine protons; position can be variable and exchangeable with D₂O. | |
| ¹³C NMR | ~22 | Signal for the methyl carbon (-CH₃). |
| ~115-150 | Signals for the aromatic carbons in the benzene portion of the quinazoline ring. | |
| ~150-165 | Signals for the pyrimidine (B1678525) ring carbons (C2, C4, C8a, C4a). |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₉H₈BrN₃). The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two major molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 | N-H stretching | Primary amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl (-CH₃) |
| ~1640 | N-H bending | Primary amine (-NH₂) |
| ~1620, ~1560 | C=N and C=C stretching | Quinazoline ring system |
| 550-650 | C-Br stretching | Aryl bromide (C-Br) |
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λ_max) characteristic of the extended π-system of the quinazoline nucleus.
Chromatographic Techniques for Purity and Separation (HPLC, UPLC, TLC)
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for assessing the purity of this compound. sciensage.info A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. UPLC offers faster analysis times and higher resolution compared to traditional HPLC.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., ethyl acetate/hexane). The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system and can indicate the presence of impurities.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₉H₈BrN₃. A close match between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.
Theoretical Elemental Composition for C₉H₈BrN₃
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 45.40 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.39 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 33.56 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 17.65 |
| Total | 238.088 | 100.00 |
Future Research Horizons for this compound
The landscape of chemical research is in a constant state of evolution, driven by the pursuit of novel molecular architectures with unique properties and applications. Within this dynamic field, the quinazoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds. The specific derivative, this compound, presents a promising platform for further investigation. This article explores the prospective research avenues for this compound, focusing on innovative synthetic strategies, functionalization, computational design, and its potential as a versatile chemical tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


